molecular formula C20H20ClN3O2 B2378445 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-42-5

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2378445
CAS No.: 537680-42-5
M. Wt: 369.85
InChI Key: XQQYNDNWDOUGED-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by:

  • A 4-chlorophenyl group at the 4-position of the tetrahydropyrimidine ring.
  • A carboxamide substituent at the 5-position, linked to a 2,5-dimethylphenyl moiety.
  • A methyl group at the 6-position and a keto group at the 2-position.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQYNDNWDOUGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , a derivative of tetrahydropyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}

This structure includes a chlorophenyl group, a dimethylphenyl moiety, and a tetrahydropyrimidine core, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 66 µM.
  • Escherichia coli : Showed moderate activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus66
Escherichia coliModerate

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit the growth of various cancer cell lines:

  • HeLa Cells : The compound showed significant cytotoxicity against cervical cancer cells.
  • Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

3. Enzyme Inhibition

Enzyme inhibitory activities are another area where this compound shows promise. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : The compound has been tested for its ability to inhibit AChE, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : The compound also exhibited urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Table 2: Enzyme Inhibitory Activities

EnzymeInhibition ActivityReference
AcetylcholinesteraseYes
UreaseYes

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Menozzi et al. synthesized a series of pyrimidine derivatives including the target compound. These derivatives were screened for antibacterial activity and showed promising results against Gram-positive bacteria. The presence of hydrophobic substituents was found to enhance their activity significantly .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of tetrahydropyrimidines indicated that modifications at specific positions on the phenyl ring could lead to increased biological activity. For example, introducing halogen groups at the para position significantly improved antimicrobial efficacy .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds including those similar to 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were evaluated for their in vitro antibacterial activity. The results indicated that these compounds showed promising efficacy against various bacterial strains .

Table 1: Antibacterial Activity of Tetrahydropyrimidine Derivatives

Compound NameGram-Positive ActivityGram-Negative ActivityMinimum Inhibitory Concentration (µg/ml)
Compound AYesNo20
Compound BYesYes40
Compound CNoYes30

Antifungal Activity

In addition to antibacterial properties, tetrahydropyrimidine derivatives have also been tested for antifungal activity. Specifically, the compound was assessed against Aspergillus niger, a common fungal pathogen. The results suggested that certain derivatives exhibited effective antifungal activity at concentrations around 40 µg/ml .

Synthesis and Characterization

The synthesis of This compound typically involves the condensation reaction of suitable precursors under acidic or basic conditions. The characterization of these compounds is often performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.

These analytical methods confirm the structural integrity and purity of the synthesized compounds .

Case Study: Synthesis and Biological Evaluation

A detailed study conducted by Dhaduk and Joshi synthesized various thioxo-tetrahydropyrimidine derivatives and evaluated their biological activities. Among these derivatives, several showed notable antibacterial and antifungal activities. The synthesis involved the use of N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides as intermediates .

Key Findings:

  • Compounds with specific substituents on the phenyl ring exhibited enhanced biological activities.
  • The study highlighted structure-activity relationships that could guide future drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyrimidine Core

4-Aryl Substituents
Compound Name 4-Position Substituent Key Properties Biological Implications
Target Compound 4-Chlorophenyl Moderate electronegativity, lipophilicity (Cl: σp = 0.23) Enhanced binding to hydrophobic enzyme pockets
Methyl 4-(4-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4-Bromophenyl Increased steric bulk (Br: van der Waals radius = 1.85 Å vs. Cl: 1.75 Å) Potentially altered substrate specificity
Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () 3,5-Bis(trifluoromethyl)phenyl High electronegativity (CF₃: σp = 0.54), metabolic stability Improved resistance to oxidative metabolism

Analysis :

  • The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing interactions with enzymes like thymidine phosphorylase.
  • Bromophenyl analogs () may exhibit stronger halogen bonding but face steric hindrance.
  • Trifluoromethyl groups () enhance metabolic stability but reduce solubility due to high hydrophobicity.
5-Position Functional Groups
Compound Name 5-Position Group Hydrogen Bonding Capacity Solubility (LogP)
Target Compound Carboxamide (-CONH-) Strong donor/acceptor (N-H, C=O) Moderate (estimated LogP ~3.5)
Methyl 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Ester (-COOCH₃) Weak acceptor (C=O) Higher (LogP ~4.2)
N-(4-Chloro-2,5-Dimethoxyphenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Oxo-THP-5-Carboxamide () Carboxamide (-CONH-) Similar to target compound Lower (LogP ~2.8 due to polar methoxy groups)

Analysis :

  • The carboxamide group in the target compound enables hydrogen bonding with biological targets, critical for enzyme inhibition .
  • Ester derivatives () lack hydrogen-bond donors, reducing affinity but improving membrane permeability.

Modifications on the Aromatic Carboxamide Side Chain

Compound Name Aromatic Substituents Electronic Effects Conformational Impact
Target Compound 2,5-Dimethylphenyl Electron-donating (methyl: σp = -0.17) Planar orientation (dihedral angle ~12° with pyrimidine core)
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine () 2-Fluorophenyl, 4-methoxyphenyl Electron-withdrawing (F: σp = 0.06), donating (OCH₃: σp = -0.27) Non-planar (dihedral angle ~86° for methoxyphenyl)
4-(2-Chlorophenyl)-N-(2,5-Dimethoxyphenyl)-6-Methyl-2-Sulfanylidene-DHPM-5-Carboxamide () 2-Chlorophenyl, 2,5-dimethoxyphenyl Steric clash (ortho-Cl) Distorted geometry due to thione group

Analysis :

  • The 2,5-dimethylphenyl group in the target compound avoids steric hindrance (compared to ortho-substituted analogs in ) and maintains moderate electron density.
  • Methoxy or fluoro substituents () introduce polarity but may disrupt hydrophobic interactions.

Thymidine Phosphorylase Inhibition

  • Dihydropyrimidine carboxamides, including the target compound, exhibit IC₅₀ values in the low micromolar range (e.g., 5.3 µM for methyl esters in ).
  • The carboxamide group enhances binding to the enzyme’s active site via hydrogen bonds, unlike ester derivatives .

Antitumor Activity

  • Derivatives with 4-chlorophenyl groups show superior cytotoxicity against cancer cell lines (e.g., 443.9 ± 0.9% inhibition in ).
  • 2,5-Dimethylphenyl substituents may reduce off-target interactions compared to bulkier groups (e.g., trifluoromethyl in ).

Structural Insights

  • Crystal structures () reveal that planar conformations (dihedral angles <15°) between the pyrimidine core and aromatic substituents correlate with improved bioactivity.

Preparation Methods

Structural Overview and Key Challenges

The target compound features a tetrahydropyrimidine core substituted at positions 4, 5, and 6 with a 4-chlorophenyl group, a 2,5-dimethylphenyl carboxamide, and a methyl group, respectively. The 2-oxo moiety distinguishes it from the 2-thioxo analog (CAS 537680-41-4), which has been more extensively documented. Key synthetic challenges include:

  • Regioselective incorporation of the carboxamide group at position 5.
  • Controlling stereochemistry at positions 4 and 5, which are chiral centers.
  • Avoiding competing N-alkylation during O-alkylation steps, as observed in analogous syntheses.

Biginelli Reaction-Based Synthesis

Reaction Components and Mechanism

The Biginelli reaction, a three-component coupling of an aldehyde, β-keto carbonyl compound, and urea, has been adapted for synthesizing dihydropyrimidine-5-carboxamides. For the target compound:

  • Aldehyde component : 4-Chlorobenzaldehyde introduces the 4-chlorophenyl group.
  • β-Keto amide : 3-Oxo-N-(2,5-dimethylphenyl)butanamide provides the carboxamide and methyl group at positions 5 and 6.
  • Urea : Supplies NH groups for ring formation, yielding the 2-oxo moiety.

Under solvent-free conditions with chloroacetic acid catalysis, the reaction proceeds via imine formation, followed by nucleophilic attack and cyclization (Figure 1).

Table 1: Biginelli Reaction Conditions and Outcomes
Component Role Conditions Catalyst Yield
4-Chlorobenzaldehyde Aldehyde source 80°C, solvent-free Chloroacetic acid 65%
3-Oxo-N-(2,5-dimethylphenyl)butanamide β-Keto amide Reflux, 12 h
Urea NH source

Optimization Strategies

  • Catalyst screening : Substituting chloroacetic acid with Lewis acids (e.g., FeCl₃) may enhance yield but risks side reactions.
  • Solvent effects : Polar aprotic solvents like DMF improve solubility but require higher temperatures.
  • Enolate control : Preheating reagents (e.g., to 80°C) shifts equilibria toward O-alkylation, minimizing N-byproducts.

Post-Synthetic Functionalization Approaches

Oxidation and Alkylation Steps

Patent data highlights critical precautions for analogous syntheses:

  • Oxidation : Sodium hypochlorite/TEMPO systems oxidize hydroxymethyl intermediates to carboxylic acids without over-oxidation.
  • O-vs N-alkylation : Preheating reagents to 80°C favors O-alkylation (60–70% selectivity), while cold mixing increases N-byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, 2H, Ar-Cl), 7.12 (m, 3H, Ar-CH₃), 5.21 (s, 1H, H-4), 2.31 (s, 3H, CH₃-6), 2.24 (s, 6H, Ar-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (amide I), 1545 cm⁻¹ (amide II).

Purity and Impurity Profiling

HPLC analyses reveal common impurities:

  • N-Alkylated byproduct : <5% when using preheated reagents.
  • Cyclopropane derivatives : Trace amounts from incomplete alkylation.

Industrial Scalability and Environmental Considerations

  • Solvent recovery : DMF and xylene are recycled via distillation, reducing waste.
  • Catalyst reuse : Chloroacetic acid is recoverable via aqueous extraction.
  • Byproduct mitigation : Water washes remove N-alkylated impurities effectively.

Q & A

Q. Key Considerations :

  • Monitor reaction pH to avoid side products (e.g., over-acylation).
  • Use anhydrous conditions for moisture-sensitive intermediates.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving yields by 15–20% .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce cyclization time from 12 hrs to 4 hrs at 60°C .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) with comparable yields (75–80%) .

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